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Thallium(III) oxide

Transparent conducting oxide Band gap engineering Optoelectronics

Thallium(III) oxide (Tl₂O₃, also referred to as thallic oxide or dithallium trioxide) is a dark-brown to black inorganic solid crystallizing in the cubic bixbyite-type structure (space group Ia3̅). It is a degenerate n-type semiconductor with a reported direct band gap of approximately 1.23 eV, placing it in a fundamentally different optoelectronic class from wide-gap transparent conducting oxides (TCOs) such as In₂O₃ or Ga₂O₃.

Molecular Formula O3Tl2
Molecular Weight 456.77 g/mol
CAS No. 1314-32-5
Cat. No. B073896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(III) oxide
CAS1314-32-5
Molecular FormulaO3Tl2
Molecular Weight456.77 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Tl+3].[Tl+3]
InChIInChI=1S/3O.2Tl/q3*-2;2*+3
InChIKeyLPHBARMWKLYWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(III) Oxide (Tl₂O₃, CAS 1314-32-5) – Technical Baseline for Scientific Procurement


Thallium(III) oxide (Tl₂O₃, also referred to as thallic oxide or dithallium trioxide) is a dark-brown to black inorganic solid crystallizing in the cubic bixbyite-type structure (space group Ia3̅) [1]. It is a degenerate n-type semiconductor with a reported direct band gap of approximately 1.23 eV, placing it in a fundamentally different optoelectronic class from wide-gap transparent conducting oxides (TCOs) such as In₂O₃ or Ga₂O₃ [2]. With a density of 10.19–10.2 g·cm⁻³, a melting point of 715–717 °C, and thermal decomposition above ~875 °C to Tl₂O plus O₂, Tl₂O₃ is distinguished by its ability to release lattice oxygen reversibly—a property absent in the more stable thallium(I) oxide (Tl₂O) [3][4]. Its unique combination of narrow band gap, high electrical conductivity, and strong oxidizing capacity underpins its differentiation from both its lower-oxidation-state thallium congener and the wider family of Group 13 sesquioxides.

Why Thallium(III) Oxide Cannot Be Replaced by Tl₂O, In₂O₃, or Other Group 13 Sesquioxides


The interchangeable use of thallium(I) oxide (Tl₂O), indium(III) oxide (In₂O₃), or gallium(III) oxide (Ga₂O₃) in place of Tl₂O₃ will predictably fail in applications that depend on one or more of three irreconcilable physicochemical divergences. First, Tl₂O₃ possesses a direct band gap (~1.23 eV) that is approximately one-third that of In₂O₃ (~3.5–3.8 eV) and approximately one-quarter that of Ga₂O₃ (~4.8 eV), making its optical absorption edge fall within the visible spectrum rather than the ultraviolet—a critical determinant for photoelectrochemical and photocatalytic systems [1][2]. Second, Tl₂O₃ is a potent solid-state oxidant that releases lattice oxygen at temperatures above ~300 °C when in contact with reducing substrates (e.g., carbon black), driving combustion exotherms ~360 °C lower than uncatalyzed carbon; Tl₂O lacks this labile-oxygen capacity entirely, and In₂O₃ or Ga₂O₃ are not reported to exhibit comparable low-temperature oxidation catalysis [3][4]. Third, the electrical transport properties of Tl₂O₃—degenerate n-type behavior with single-crystal resistivities as low as 60–150 μΩ·cm and carrier concentrations of ~7 × 10²⁰ cm⁻³—place it in a conductivity regime comparable to heavily doped TCOs, whereas undoped In₂O₃ typically shows higher resistivity (~2 × 10⁻⁴ Ω·cm) and Ga₂O₃ is effectively insulating without intentional doping [5][6].

Quantitative Head-to-Head Evidence for Tl₂O₃ (CAS 1314-32-5) Versus Closest Analogs


Direct Band Gap of 1.23 eV Versus 3.5–3.8 eV for In₂O₃ and ~4.8 eV for Ga₂O₃

Tl₂O₃ exhibits a direct band gap of 1.23 eV as calculated by the full-potential linearized augmented plane wave (FP-LAPW) method with the modified Becke-Johnson (mBJ) functional including spin-orbit coupling [1]. This value is approximately 65–68% narrower than the direct band gap of undoped In₂O₃ (3.5–3.8 eV, depending on preparation method) [2] and approximately 74% narrower than that of β-Ga₂O₃ (~4.8 eV) [3]. The consequence is that Tl₂O₃ absorbs strongly in the visible and near-infrared regions where In₂O₃ and Ga₂O₃ are transparent, enabling fundamentally different photocarrier generation profiles. Furthermore, ab initio calculations have demonstrated that alloying In₂O₃ with Tl₂O₃ directly reduces the band gap of the host In₂O₃ lattice, a prediction confirmed experimentally by X-ray photoemission spectroscopy on ceramic surfaces [4].

Transparent conducting oxide Band gap engineering Optoelectronics

Carbon Combustion Exothermic Peak at 300–340 °C Versus 660 °C Uncatalyzed and 383 °C for Bi₂O₃

Thermogravimetric-differential thermal analysis (TG-DTA) demonstrates that Tl₂O₃ dramatically reduces the combustion temperature of carbon black. In the absence of Tl₂O₃, the exothermic peak for carbon combustion appears at approximately 660 °C (650 °C in some runs). Mixing carbon black (2 wt%) with as-purchased Tl₂O₃ shifts this peak to between 300 °C and 340 °C, a temperature depression of ~320–360 °C [1][2]. Under identical test conditions (DSC, 2 wt% carbon loading), pure Bi₂O₃ achieves an exothermic peak at 383 °C, meaning Tl₂O₃ outperforms Bi₂O₃ by 43–83 °C in peak combustion temperature [2]. The mechanism is oxidative: Tl₂O₃ donates its lattice oxygen to carbon, with XRD evidence showing transient formation of Tl₂O during the combustion event, followed by re-oxidation to Tl₂O₃ in air at 300 °C, confirming a reversible lattice-oxygen cycle [2]. For broader context, MnOₓ/CeO₂ nanorod catalysts—among the most active carbon soot oxidation catalysts—exhibit a T₅₀ of ~317 °C under tight-contact conditions, placing Tl₂O₃ in a competitive performance tier even before composite optimization [3].

Carbon combustion catalysis Diesel particulate filter PM2.5 elimination

Polycrystalline Film Resistivity of 3.2 × 10⁻⁴ Ω·cm and Single-Crystal Resistivity of 60–150 μΩ·cm

Electrodeposited polycrystalline Tl₂O₃ films achieve a resistivity of 3.2 × 10⁻⁴ Ω·cm, comparable to undoped In₂O₃ films (~2 × 10⁻⁴ Ω·cm) and approaching commercial ITO benchmarks (~1–2 × 10⁻⁴ Ω·cm) [1][2]. Single-crystal Tl₂O₃ exhibits even lower resistivity, ranging from 60 to 150 μΩ·cm (i.e., 6–15 × 10⁻⁵ Ω·cm) over the temperature range 4–900 K, with a measured carrier concentration of approximately 7 × 10²⁰ cm⁻³ [3]. By comparison, undoped single-crystal In₂O₃ typically shows carrier concentrations on the order of 10¹⁸–10¹⁹ cm⁻³ and resistivities ~10⁻³ Ω·cm, an order of magnitude higher [4]. Tl₂O₃ thus behaves as a degenerate n-type semiconductor in its as-grown state without intentional doping, a consequence of its intrinsic non-stoichiometry (oxygen deficiency, Tl₂O₃₋δ) and the contribution of the Tl 6s band to the conduction band minimum [3][5].

Transparent electrode Degenerate semiconductor Electrical conductivity

Thermal Decomposition and Reversible Lattice-Oxygen Release at ~875 °C Versus Inert Tl₂O

Tl₂O₃ decomposes above approximately 875 °C according to Tl₂O₃ → Tl₂O + ½ O₂, releasing gaseous oxygen while reducing thallium from the +III to the +I oxidation state [1]. Under thermal analysis conditions (TG-DTA in air), this decomposition is reversible: the Tl₂O formed can re-oxidize to Tl₂O₃ upon heating in air at temperatures as low as 200–300 °C, as evidenced by the disappearance of the Tl₂O XRD peak after further air-exposure at 300 °C [2]. In direct contrast, thallium(I) oxide (Tl₂O) is the thermodynamically stable oxide at elevated temperatures, with a melting point of 300 °C and no tendency to release oxygen; it instead hydrolyzes readily to form the strongly basic TlOH in contact with water [3]. This reversibility of the Tl₂O₃ ↔ Tl₂O + ½ O₂ cycle constitutes a lattice-oxygen buffer absent in Tl₂O and in most other Group 13 oxides—Al₂O₃, Ga₂O₃, and In₂O₃ do not undergo analogous low-temperature redox cycles.

Solid-state oxidant Lattice oxygen Thermal decomposition

Electrochemical Cu²⁺ Sensing Limit of Detection at 4.63 nmol/L Using Tl₂O₃-MWCNT Composite Electrode

A Tl₂O₃ nanostructure/multi-walled carbon nanotube-modified pencil graphite electrode (Tl₂O₃-MWCNT/PGE) achieved a limit of detection (LOD) of 4.63 nmol/L (equivalent to ~0.29 μg·L⁻¹) for Cu²⁺ ions in phosphate buffer solution [1]. This LOD is approximately four orders of magnitude below the WHO guideline for copper in drinking water (~31 μmol/L, equivalent to 2 mg·L⁻¹) [2]. Critically, the electrode distinguished three distinct oxidation states of copper during voltammetric analysis, providing speciation information that conventional single-signal electrochemical sensors cannot deliver [1]. While many metal oxide-based electrochemical sensors (e.g., ZnO, TiO₂, Fe₂O₃) are reported for heavy-metal detection, direct head-to-head LOD comparisons are complicated by differences in electrode architecture and measurement protocols; the 4.63 nmol/L value for Tl₂O₃-MWCNT/PGE nonetheless places it among the more sensitive oxide-based sensors for Cu²⁺ reported in the literature.

Electrochemical sensor Heavy metal detection Copper ion sensing

Proven Application Scenarios Where Tl₂O₃ (CAS 1314-32-5) Differentiation Is Decisive


Self-Cleaning Diesel Particulate Filters (DPF) and PM2.5 Elimination

Tl₂O₃ and Tl₂O₃–Bi₂O₃ composite catalysts enable carbon particulate combustion at exhaust-gas-relevant temperatures (230–340 °C), directly demonstrated by the complete removal of carbon from porous alumina filters coated with Tl₂O₃–95 wt% Bi₂O₃ at a holding temperature of 230 °C under air flow [1]. The ~360 °C depression of the carbon combustion temperature relative to uncatalyzed carbon (660 → 300 °C) is the enabling quantitative metric for this scenario [2]. Competing perovskite and ceria-based DPF catalysts typically require 350–500 °C for comparable activity, making Tl₂O₃-based systems uniquely suited for low-exhaust-temperature diesel engines and cold-start conditions.

Visible-Light-Responsive Photocatalytic Degradation of Organic Pollutants

With a direct band gap of 1.23 eV, Tl₂O₃ nanostructures absorb across the visible spectrum, unlike wide-gap TCOs (In₂O₃, Ga₂O₃) that require UV irradiation. Tl₂O₃ nanoparticles synthesized via microwave and co-precipitation routes have demonstrated 74.2% decolorization of methyl orange under UV irradiation [3], and a separate study reported 92% degradation within 40 minutes using microwave-synthesized Tl₂O₃ nanostructures [4]. While the photocatalytic efficiency of pristine Tl₂O₃ does not yet match optimized TiO₂ under UV, the intrinsic visible-light absorption of Tl₂O₃ opens a pathway to solar-driven photocatalysis without sensitizer dyes or dopants—a route inaccessible to In₂O₃ or Ga₂O₃ without extensive band-gap engineering.

High-Conductivity Transparent Electrode for Narrow-Gap Optoelectronic Devices

The degenerate n-type conductivity of Tl₂O₃ (single-crystal resistivity 60–150 μΩ·cm; carrier concentration ~7 × 10²⁰ cm⁻³) makes it a candidate transparent conductor for devices requiring visible-to-near-infrared transparency combined with high electrical conductivity [5]. Unlike In₂O₃ or ITO, which have wide band gaps and thus strong UV absorption but near-IR transparency, Tl₂O₃’s narrow band gap shifts its plasma edge and absorption characteristics. This is relevant for electrodes in narrow-gap photodetectors, infrared-transparent contacts, and thermoelectric devices, where p-type Tl₂O₃ has been predicted to achieve a thermoelectric figure of merit ZT = 0.98 under hydrostatic pressure [6].

Ultra-Trace Electrochemical Detection of Copper Ions with Speciation Capability

Tl₂O₃-MWCNT composite electrodes detect Cu²⁺ at concentrations as low as 4.63 nmol/L (0.29 μg·L⁻¹) while simultaneously resolving three oxidation states of copper in a single voltammetric scan [7]. This performance supports deployment in environmental water monitoring, industrial effluent analysis, and process control for copper electroplating baths, where both the total copper concentration and the distribution of Cu⁰, Cu⁺, and Cu²⁺ species must be tracked. The LOD of 4.63 nmol/L is approximately four orders of magnitude below the WHO drinking water guideline, providing ample dynamic range for regulatory compliance monitoring.

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